molecular formula C12H19BrN2O B189334 5-Bromo-2,6-ditert-butyl-4-pyrimidinol CAS No. 69050-80-2

5-Bromo-2,6-ditert-butyl-4-pyrimidinol

Cat. No. B189334
CAS RN: 69050-80-2
M. Wt: 287.2 g/mol
InChI Key: YCYLFXSMISNSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,6-ditert-butyl-4-pyrimidinol (BDP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrimidine derivative that has two tert-butyl groups and a bromine atom attached to its structure. BDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism Of Action

The mechanism of action of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. 5-Bromo-2,6-ditert-butyl-4-pyrimidinol has also been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.

Biochemical And Physiological Effects

5-Bromo-2,6-ditert-butyl-4-pyrimidinol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, which may lead to the inhibition of tumor growth. 5-Bromo-2,6-ditert-butyl-4-pyrimidinol has also been shown to inhibit the aggregation of amyloid-beta peptides, which may have potential applications in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol is its potential use in the treatment of cancer and Alzheimer's disease. 5-Bromo-2,6-ditert-butyl-4-pyrimidinol has been shown to exhibit antitumor activity and to inhibit the aggregation of amyloid-beta peptides, which are two potential therapeutic targets. However, there are also limitations to the use of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol in lab experiments. It is a relatively complex compound to synthesize, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 5-Bromo-2,6-ditert-butyl-4-pyrimidinol. One area of research could be the development of more efficient synthesis methods for 5-Bromo-2,6-ditert-butyl-4-pyrimidinol, which would increase its availability for research purposes. Another area of research could be the development of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol derivatives with improved properties, such as increased potency or selectivity. Additionally, further studies could be conducted to elucidate the mechanism of action of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol and to identify other potential therapeutic targets.

Synthesis Methods

The synthesis of 5-Bromo-2,6-ditert-butyl-4-pyrimidinol can be achieved through several methods, including the reaction of 5-bromo-2,6-ditert-butyl-4-chloropyrimidine with sodium hydroxide in water, followed by acidification with hydrochloric acid. Another method involves the reaction of 5-bromo-2,6-ditert-butyl-4-chloropyrimidine with silver oxide in acetonitrile, followed by treatment with water.

Scientific Research Applications

5-Bromo-2,6-ditert-butyl-4-pyrimidinol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. 5-Bromo-2,6-ditert-butyl-4-pyrimidinol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

5-bromo-2,4-ditert-butyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O/c1-11(2,3)8-7(13)9(16)15-10(14-8)12(4,5)6/h1-6H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYLFXSMISNSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NC(=N1)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356479
Record name 5-bromo-2,6-ditert-butyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,6-ditert-butyl-4-pyrimidinol

CAS RN

69050-80-2
Record name 5-Bromo-2,6-bis(1,1-dimethylethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69050-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2,6-ditert-butyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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